2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” are not available, azides are typically synthesized through the reaction of a halide with sodium azide . In a related compound, 2-(azidomethyl)oxazoles, the synthesis involves a thermolysis of vinyl azides to generate azirines, which react with bromoacetyl bromide to provide 2-(bromomethyl)oxazoles .
Molecular Structure Analysis
The molecular structure of azides is characterized by a linear arrangement of three nitrogen atoms. The specific structure of “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would likely include this azide group, along with additional structures corresponding to the cyclopropyl and oxadiazole groups .
Chemical Reactions Analysis
Azides are known for their reactivity. They can undergo a variety of reactions, including the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement . They can also participate in click reactions, such as the copper-catalyzed azide-alkyne cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Azides, for example, are generally stable under normal conditions but can decompose explosively under certain conditions. The specific properties of “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would depend on its exact molecular structure.
Scientific Research Applications
Synthesis and Structural Elucidation
Microwave-assisted Synthesis : A study by Dürüst and Karakuş (2017) explores the microwave-assisted synthesis of novel 1,2,3-triazole derivatives from 5-azidomethyl 3-aryl-substituted 1,2,4-oxadiazoles, showcasing efficient routes for creating structurally diverse compounds with potential applications in material science and pharmaceuticals Dürüst & Karakuş, 2017.
Crystal Structure Analysis : The structural details of cycloadducts from these syntheses are further elucidated through various spectroscopic methods and X-ray diffraction, providing insights into the molecular architecture that could inform material design and synthesis strategies Dürüst & Karakuş, 2017.
Biological Activities
Anti-protozoal and Anti-cancer Applications : Another study by Dürüst, Karakuş, Kaiser, and Taşdemir (2012) investigates the in vitro anti-protozoal and cytotoxic activities of novel oxadiazolyl pyrrolo triazole diones, which could have implications for the development of new therapeutic agents targeting protozoal infections and cancer Dürüst et al., 2012.
Chemical Properties and Applications
Reactivity and Applications in Energetic Materials : Research on polyazido-methyl derivatives of oxadiazole scaffolds by Bauer et al. (2021) delves into the synthesis, explosive properties, and evaluation of azido-methyl functionalized oxadiazoles. This work highlights the potential of oxadiazole derivatives in energetic material applications, demonstrating the versatility and reactivity of these compounds Bauer et al., 2021.
Synthetic Methodologies and Applications : Vinaya, Chandrashekara, and Shivaramu (2019) report on a method for synthesizing 3,5-diaryl substituted 1,2,4-oxadiazoles, indicating the practicality of these methods in creating molecules of medicinal and material chemistry importance. This reflects the ongoing interest in developing efficient synthetic routes for oxadiazoles with diverse functional applications Vinaya, Chandrashekara, & Shivaramu, 2019.
Safety And Hazards
Azides are known to be potentially explosive and should be handled with care . They can also be toxic if ingested or inhaled, and can cause skin and eye irritation . Specific safety and hazard information for “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would depend on its exact composition and should be provided by the manufacturer or supplier.
Future Directions
The use of azides in organic synthesis and material science is a topic of ongoing research . They have been used in the development of new drugs, the synthesis of novel materials, and in various other applications . Future research will likely continue to explore the potential uses of azides and related compounds in these and other areas.
properties
IUPAC Name |
2-(azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-11-8-3-5-9-10-6(12-5)4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNLOQPOCYSUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701235697 | |
Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole | |
CAS RN |
1803594-48-0 | |
Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701235697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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